3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone is an amino acid amide.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions in Organic Chemistry : The compound has been utilized in the synthesis of various organic compounds. For instance, it's involved in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline derivatives and their subsequent reactions (Zaki, El-Dean, & Radwan, 2014). Also, it has been used in the one-pot synthesis of quinoline derivatives through simultaneous double C2/C3 functionalization (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Formation of Indolizine Derivatives : Another application is in the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones (Yavari, Naeimabadi, & Halvagar, 2016).
Potential Therapeutic Applications
Anticancer, Antibacterial, Antifungal Properties : Some derivatives of this compound have shown potential as therapeutic agents with anticancer, antibacterial, and antifungal properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antimalarial and Antimicrobial Activity : Derivatives of this compound have demonstrated moderate to good antimalarial activity and good antimicrobial activity against various bacterial and fungal strains (Sonker & Pathak, 2018).
Chemical Synthesis and Characterization
Polycyclic Pyrrolo[2,1-a]isoquinolines Synthesis : It's used in the regio- and diastereoselective synthesis of polycyclic pyrrolo[2,1-a]isoquinolines (Moghaddam, Moafi, Jafari, Vilinger, & Langer, 2019).
Quinoline Derivatives through Ring-Contraction : Another notable use is in the oxidative ring-contraction of 3H-1-benzazepines to produce quinoline derivatives (Karimi, Ma, Ramig, Greer, Szalda, & Subramaniam, 2015).
Biological and Antimicrobial Activity
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of novel derivatives exhibiting potent antimicrobial activity against various bacterial and fungal strains (Desai, Patel, & Dave, 2016).
Isoquinoline Alkaloids and Their Properties : Isoquinoline alkaloids derivatives have been studied for their diverse pharmacological properties (Li, Kao, Tsai, Li, & Chen, 2017).
Green Chemistry and Efficient Synthesis
Green Synthesis Methods : The compound has been synthesized using green chemistry methods, contributing to more environmentally friendly chemical processes (Salari, Hassanabadi, & Mosslemin, 2017).
Homolytic Aromatic Substitution in Organic Synthesis : It's been used in oxidative coupling processes, such as in the synthesis of acyl derivatives through homolytic aromatic substitution (Li, Wu, Yu, Zhang, Hou, & Xie, 2022).
Cheminformatics and Medicinal Chemistry
Structure-Activity Relationship in Medicinal Chemistry : The compound's derivatives have been studied for their structure-activity relationships in the context of medicinal chemistry, particularly in the development of selective enzyme inhibitors (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Synthesis of Tubulin Polymerization Inhibitors for Cancer Treatment : Some derivatives have shown promising results as tubulin polymerization inhibitors, a crucial target in cancer therapy (Srikanth, Nayak, Babu, Kumar, Ravikumar, & Kamal, 2016).
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-quinolin-8-ylsulfonylpyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C23H23N3O3S/c27-23(25-15-12-17-6-1-2-7-19(17)16-25)20-10-5-14-26(20)30(28,29)21-11-3-8-18-9-4-13-24-22(18)21/h1-4,6-9,11,13,20H,5,10,12,14-16H2 |
InChI Key |
ZVVNHGCZSHVFOA-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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